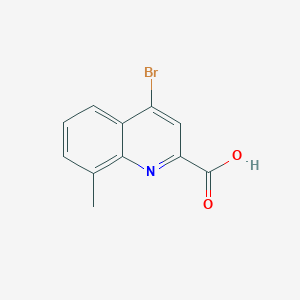![molecular formula C42H31NP2 B12977246 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is a complex organic compound that features both phosphine and carbazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole with diphenylphosphine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in catalysis for various chemical reactions, including cross-coupling reactions and polymerization processes.
Mechanism of Action
The mechanism by which 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its role as a ligand. The phosphine groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The carbazole moiety provides additional stability and electronic properties that enhance the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry.
Triphenylphosphine: Another common phosphine ligand with similar coordination properties.
Sodium diphenylphosphinobenzene-3-sulfonate: A water-soluble phosphine ligand used in catalysis.
Uniqueness
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is unique due to the presence of both phosphine and carbazole groups, which provide a combination of stability, electronic properties, and reactivity that is not commonly found in other ligands. This makes it particularly valuable in specialized applications where these properties are required.
Properties
Molecular Formula |
C42H31NP2 |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
[4-(3-diphenylphosphanylcarbazol-9-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-5-15-33(16-6-1)44(34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)45(35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H |
InChI Key |
QSQTUTCZMKBSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
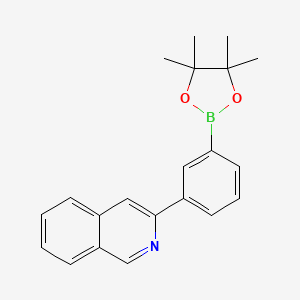
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

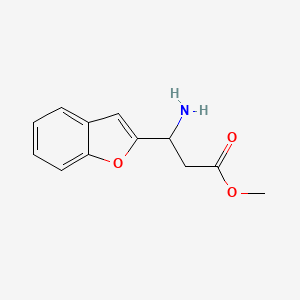

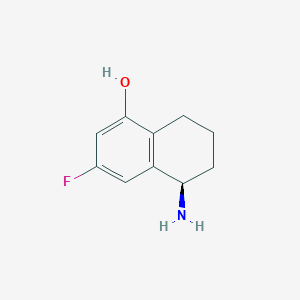
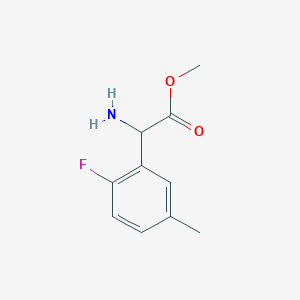
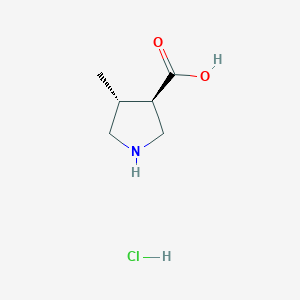
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)

